molecular formula C9H12F3N3O3S B2459861 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole CAS No. 2320226-97-7

1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole

Cat. No.: B2459861
CAS No.: 2320226-97-7
M. Wt: 299.27
InChI Key: MDEGSTTVYNWTCR-UHFFFAOYSA-N
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Description

1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole (CAS 2320226-97-7) is a synthetic organic compound with a molecular formula of C9H12F3N3O3S and a molecular weight of 299.27 g/mol . This reagent features a unique structure combining a 1-methyl-1H-imidazole core linked via a sulfonyl group to a 3-(2,2,2-trifluoroethoxy)azetidine ring. The presence of the sulfonamide group is a key functional moiety, often utilized in medicinal chemistry to create molecules that target various biological pathways. Compounds with sulfonamide linkages on heterocyclic cores, such as imidazole, are frequently explored for their potential as enzyme inhibitors and receptor modulators in pharmaceutical research . The 2,2,2-trifluoroethoxy group is a common motif in drug discovery, known to influence the compound's metabolic stability, lipophilicity, and binding affinity . As such, this chemical serves as a valuable building block for researchers in the fields of organic synthesis and drug discovery, particularly for the development of novel bioactive molecules. It is supplied for laboratory research purposes only. This product is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methyl-4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12F3N3O3S/c1-14-4-8(13-6-14)19(16,17)15-2-7(3-15)18-5-9(10,11)12/h4,6-7H,2-3,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEGSTTVYNWTCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C9H12F3N3O3SC_9H_{12}F_3N_3O_3S, with a molecular weight of 299.27 g/mol. Its structure features a sulfonyl group attached to an azetidine moiety and a 1H-imidazole ring, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC9H12F3N3O3SC_9H_{12}F_3N_3O_3S
Molecular Weight299.27 g/mol
SMILESCn1cc(S(=O)(=O)N2CC(OCC(F)(F)F)C2)cn1

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethoxy group enhances lipophilicity, facilitating membrane penetration. The sulfonyl group can form hydrogen bonds and electrostatic interactions, while the imidazole ring may participate in π-π stacking interactions with target proteins.

Biological Activity

Research indicates that compounds similar to 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole exhibit significant biological activities:

Anticancer Activity :
Studies have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated antiproliferative effects by disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Antibacterial Activity :
Analogues of imidazole have been explored for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial activity .

Case Studies

  • Anticancer Evaluation : A study on imidazole derivatives showed that they could induce G2/M phase cell cycle arrest in breast cancer cells, leading to apoptosis. These compounds also inhibited tubulin polymerization, which is critical for cancer cell division .
  • Antibacterial Assessment : Research on structurally similar compounds indicated that modifications at specific positions significantly influenced antibacterial efficacy against resistant strains like MRSA. The presence of a sulfonamide group was particularly noted for enhancing activity .

Comparative Analysis

To further understand the unique properties of 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole, we compare it with other related compounds:

Compound NameBiological ActivityKey Features
1-Methyl-4-(sulfonyl)-1H-imidazoleAnticancerImidazole ring with sulfonamide
4-(Trifluoromethyl)-imidazole derivativesAntibacterialElectron-withdrawing groups enhance activity
1-Methyl-4-(phenylsulfonyl)-1H-imidazoleAntiproliferativeStructural variations affect potency

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole exhibits significant antimicrobial properties. Its mechanism may involve inhibiting bacterial growth by interfering with essential metabolic pathways. Studies have demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Properties

The compound has shown promise in anticancer research, particularly in inhibiting tumor growth in certain cancer cell lines. The interaction with specific cellular targets allows it to modulate signaling pathways associated with cancer proliferation and survival . The structural similarity to other imidazole derivatives known for their anticancer effects further supports its potential in oncology.

Anti-inflammatory Effects

In vitro studies have revealed that this compound can reduce inflammation markers, indicating its potential use as an anti-inflammatory agent. The sulfonyl group may play a role in modulating inflammatory responses by interacting with relevant enzymes or receptors involved in the inflammatory process .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Study : A study published in a peer-reviewed journal demonstrated that 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole exhibited significant inhibition against Gram-positive and Gram-negative bacteria. The study utilized various concentrations and assessed the minimum inhibitory concentration (MIC) values .
  • Anticancer Research : Another research article explored the anticancer properties of this compound against breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability, highlighting its potential as a candidate for further development in cancer therapeutics .
  • Inflammation Model : In a model of induced inflammation, treatment with this compound led to a marked reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent .

Q & A

Q. What are the optimal synthetic routes for preparing 1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole?

The synthesis typically involves sulfonylation of a 1-methylimidazole precursor with a sulfonyl chloride derivative. A two-step protocol is recommended:

  • Step 1 : React 1-methylimidazole with chlorosulfonic acid under inert atmosphere (N₂/Ar) at 0–5°C to form 1-methylimidazole-4-sulfonyl chloride .
  • Step 2 : Couple the sulfonyl chloride intermediate with 3-(2,2,2-trifluoroethoxy)azetidine in anhydrous THF using a base (e.g., triethylamine) to neutralize HCl byproducts .
    Critical Parameters : Temperature control (<10°C) prevents side reactions, while anhydrous conditions avoid hydrolysis of the sulfonyl chloride intermediate .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of analytical techniques:

  • NMR Spectroscopy : Confirm regioselectivity of sulfonylation (e.g., absence of 2-sulfonyl isomer peaks) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, particularly for the azetidine and trifluoroethoxy moieties .
  • HPLC-MS : Quantify purity (>98%) and detect trace hydrolyzed byproducts (e.g., sulfonic acid derivatives) .

Q. What are the stability considerations for this compound under different storage conditions?

  • Hydrolysis Risk : The sulfonyl group is susceptible to hydrolysis in acidic/basic media. Store at -20°C in anhydrous DMSO or THF with molecular sieves .
  • Light Sensitivity : The imidazole core may degrade under UV exposure; use amber vials for long-term storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the trifluoroethoxy group?

  • Analog Synthesis : Replace the trifluoroethoxy group with methoxy, ethoxy, or halogenated variants (e.g., -OCF₂H) to assess electronic effects on target binding .
  • Biological Assays : Test analogs against relevant targets (e.g., tubulin or kinase enzymes) to correlate substituent hydrophobicity/electronegativity with inhibitory potency .

Q. What computational strategies are suitable for predicting binding modes with biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions between the sulfonyl group and catalytic residues (e.g., lysine or arginine in enzyme active sites) .
  • MD Simulations : Simulate ligand-protein stability over 100+ ns to evaluate the conformational flexibility of the azetidine ring .

Q. How should researchers address contradictory data in reaction yields or biological activity?

  • Variable Yields : Optimize stoichiometry (e.g., 1.1 equivalents of sulfonyl chloride) and reaction time (12–24 hr) to account for steric hindrance from the azetidine ring .
  • Biological Replicability : Validate assays with positive controls (e.g., colchicine for tubulin binding) and ensure consistent cell passage numbers in in vitro studies .

Q. What methodologies are recommended for improving solubility in aqueous buffers?

  • Co-solvent Systems : Use 10–20% PEG-400 or cyclodextrin inclusion complexes to enhance solubility without altering pH .
  • Prodrug Design : Introduce phosphate or acetyl groups at the imidazole N-position for temporary hydrophilic masking .

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